![molecular formula C13H10F3NO4 B14180572 2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate CAS No. 847560-97-8](/img/structure/B14180572.png)
2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The final step involves acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2,5-Dioxo-1-phenylpyrrolidin-3-yl acetate
- 2,5-Dioxo-1-(2-methylphenyl)pyrrolidin-3-yl acetate
- 2,5-Dioxo-1-(2-chlorophenyl)pyrrolidin-3-yl acetate
Uniqueness
2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable scaffold for designing new molecules with improved properties.
特性
CAS番号 |
847560-97-8 |
|---|---|
分子式 |
C13H10F3NO4 |
分子量 |
301.22 g/mol |
IUPAC名 |
[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C13H10F3NO4/c1-7(18)21-10-6-11(19)17(12(10)20)9-5-3-2-4-8(9)13(14,15)16/h2-5,10H,6H2,1H3 |
InChIキー |
IXIHGOUPZDLDHW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


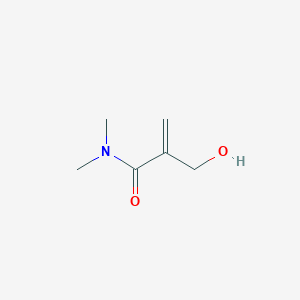
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
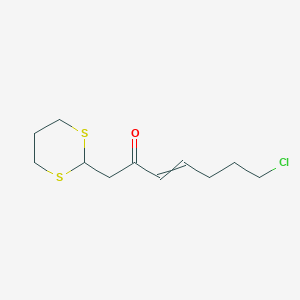
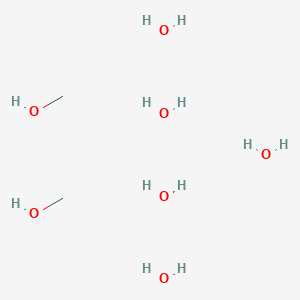
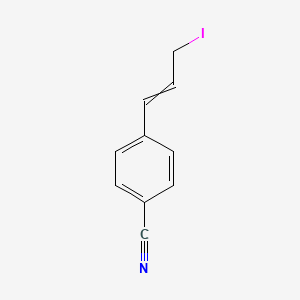
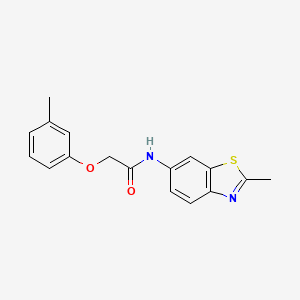
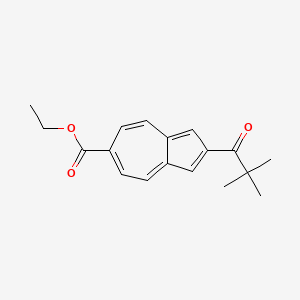
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)

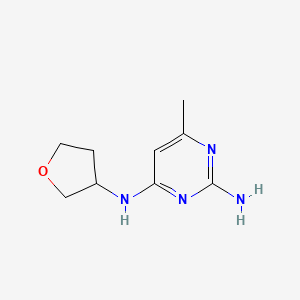
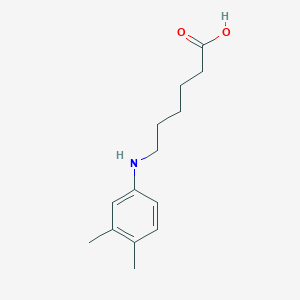
![1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane](/img/structure/B14180557.png)
![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
